3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Overview
Description
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione, also known as CTID, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Oxidative Fission Research
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione has been studied in the context of oxidative fission reactions. For instance, a study by Howe and Johnson (1972) explored the oxidation of related compounds, including 3-acetyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione, to various products using selenium dioxide. This research is significant for understanding the oxidative behavior and potential applications in organic synthesis (Howe & Johnson, 1972).
Synthesis Applications
Research by Villemin, Martin, and Khalid (1998) demonstrated the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-1,3-dione using a dry reaction method. This work highlights the compound's relevance in synthetic chemistry, particularly in the development of novel compounds (Villemin, Martin, & Khalid, 1998).
Marine Natural Product Transformation
In the field of marine natural products, a study by Yokoya et al. (2023) detailed the transformation of marine-derived compounds into renieramycins using a derivative of 1,2,3,4-tetrahydroisoquinoline. This research contributes to our understanding of the chemical transformations of marine substances and their potential biomedical applications (Yokoya et al., 2023).
Wittig Reaction Research
Another study by Kafka et al. (1996) explored the Wittig reaction of derivatives of 1,2,3,4-tetrahydroquinoline-2,4-diones. This study is significant for its contribution to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Kafka et al., 1996).
Photoredox Reaction Study
A recent study focused on the intramolecular photoredox transformation of derivatives of 1,2,3,4-tetrahydroisoquinoline. This research, conducted by Yang et al. (2015), demonstrated a metal-free synthetic process, underscoring the compound's relevance in green chemistry and sustainable processes (Yang et al., 2015).
properties
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCQGFASLAKUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401534 | |
Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
CAS RN |
91092-92-1 | |
Record name | 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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